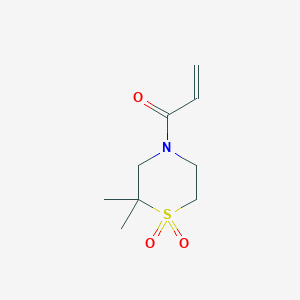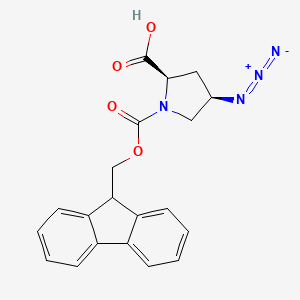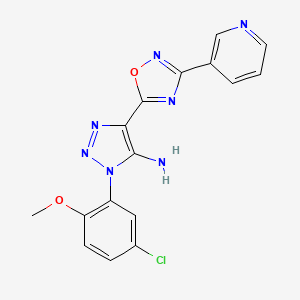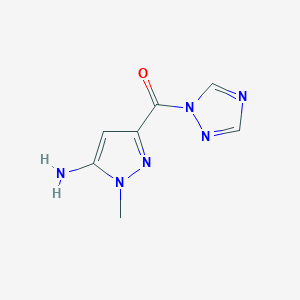
1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one, also known as DTZP, is a heterocyclic compound that has shown promise in scientific research applications. DTZP has a unique chemical structure that makes it an interesting target for synthesis and investigation. In
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one is not fully understood. However, studies have shown that 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one can selectively bind to copper ions, which may play a role in its anticancer activity. 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one can induce apoptosis in cancer cells and inhibit the activity of certain enzymes. In vivo studies have shown that 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one can inhibit tumor growth in animal models. 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one has also been shown to have antioxidant activity, which may play a role in its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one in lab experiments is its unique chemical structure, which makes it an interesting target for synthesis and investigation. 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one also has potential as a fluorescent probe for detecting metal ions and as an anticancer agent. However, one limitation of using 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one. One area of interest is its potential as an anticancer agent. Further studies are needed to investigate the mechanism of action of 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one and its potential as a therapeutic agent for cancer. 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one also has potential as a fluorescent probe for detecting other metal ions, which could be explored in future research. Additionally, more studies are needed to investigate the safety and toxicity of 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one in vivo.
Métodos De Síntesis
1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one can be synthesized through a multistep reaction starting from commercially available chemicals. The synthesis method involves the reaction of 2,2-dimethyl-1,3-thiazolidine-4-one with ethyl acetoacetate in the presence of a base to form the corresponding enolate. The enolate is then reacted with chloroacetaldehyde to form the desired product, 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one. The purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one has been investigated for its potential in various scientific research applications. One area of interest is its potential as a fluorescent probe for detecting metal ions. 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one can selectively bind to copper ions, which makes it a useful tool for detecting copper in biological systems. 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one has also been investigated for its potential as an anticancer agent. Studies have shown that 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
1-(2,2-dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-4-8(11)10-5-6-14(12,13)9(2,3)7-10/h4H,1,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPDXFIXWQXUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1(=O)=O)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine](/img/structure/B2489356.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2489359.png)
![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea](/img/structure/B2489360.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2489362.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2489366.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide](/img/structure/B2489368.png)



![2-(4-Ethylphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B2489376.png)

